molecular formula C9H10FNO2 B13648482 Methyl 3-fluoro-2,6-dimethylisonicotinate

Methyl 3-fluoro-2,6-dimethylisonicotinate

Cat. No.: B13648482
M. Wt: 183.18 g/mol
InChI Key: DGOBPRKDGGHQFN-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-2,6-dimethylisonicotinate is an organic compound with the molecular formula C₉H₁₀FNO₂ It is a derivative of isonicotinic acid, featuring a fluorine atom and two methyl groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-fluoro-2,6-dimethylisonicotinate typically involves the esterification of 3-fluoro-2,6-dimethylisonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-fluoro-2,6-dimethylisonicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 3-fluoro-2,6-dimethylisonicotinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 3-fluoro-2,6-dimethylisonicotinate involves its interaction with specific molecular targets. The fluorine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

  • Methyl 3-fluoroisonicotinate
  • Methyl 2,6-dimethylisonicotinate
  • Methyl 3-chloro-2,6-dimethylisonicotinate

Comparison: Methyl 3-fluoro-2,6-dimethylisonicotinate is unique due to the presence of both fluorine and two methyl groups on the pyridine ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and altered electronic effects, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

methyl 3-fluoro-2,6-dimethylpyridine-4-carboxylate

InChI

InChI=1S/C9H10FNO2/c1-5-4-7(9(12)13-3)8(10)6(2)11-5/h4H,1-3H3

InChI Key

DGOBPRKDGGHQFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)C)F)C(=O)OC

Origin of Product

United States

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